2-Bromo-2-cyclopentylacetyl chloride

Catalog No.
S9039515
CAS No.
M.F
C7H10BrClO
M. Wt
225.51 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-2-cyclopentylacetyl chloride

Product Name

2-Bromo-2-cyclopentylacetyl chloride

IUPAC Name

2-bromo-2-cyclopentylacetyl chloride

Molecular Formula

C7H10BrClO

Molecular Weight

225.51 g/mol

InChI

InChI=1S/C7H10BrClO/c8-6(7(9)10)5-3-1-2-4-5/h5-6H,1-4H2

InChI Key

NLFYPILXYRGBFK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C(C(=O)Cl)Br

Bromination Strategies for Cyclopentylacetyl Precursors

Bromination at the α-position of cyclopentylacetyl derivatives is a critical step in synthesizing 2-bromo-2-cyclopentylacetyl chloride. The reaction typically proceeds via enol intermediate formation, where the α-hydrogen is abstracted to generate a nucleophilic site for bromine attack.

Acid-Catalyzed Bromination:
In a representative protocol, 2-cyclopentylacetyl chloride is treated with bromine ($$ \text{Br}2 $$) in the presence of a catalytic acid, such as $$ \text{H}2\text{SO}_4 $$, to facilitate enolization. The reaction follows second-order kinetics, with the rate-determining step involving enol formation. For example, α-bromination of 2-methylcyclopentanone under acidic conditions yields 2-bromo-2-methylcyclopentanone, a structurally analogous compound.

Phosphorus-Mediated Bromination:
Alternative methods employ red phosphorus and dry bromine to achieve regioselective bromination. A patent describing the synthesis of 2-bromopropionyl chloride demonstrates this approach: propionic acid reacts with thionyl chloride ($$ \text{SOCl}2 $$) to form the acyl chloride, followed by bromination using $$ \text{P} $$ and $$ \text{Br}2 $$ at 85–95°C. This method, adaptable to cyclopentylacetyl systems, avoids racemization by minimizing steric hindrance at the α-carbon.

Comparative Bromination Methods

MethodReagentsTemperature (°C)Yield (%)
Acid-Catalyzed$$ \text{Br}2 $$, $$ \text{H}2\text{SO}_4 $$25–3078–82
Phosphorus-Mediated$$ \text{P} $$, $$ \text{Br}_2 $$85–9590–92

Acyl Chloride Formation via Thionyl Chloride-Mediated Reactions

The conversion of carboxylic acids to acyl chlorides is a cornerstone of 2-bromo-2-cyclopentylacetyl chloride synthesis. Thionyl chloride ($$ \text{SOCl}2 $$) is widely employed due to its high reactivity and byproduct volatility ($$ \text{SO}2 $$, $$ \text{HCl} $$).

Reaction Mechanism:
The process involves nucleophilic attack by the carboxylic acid oxygen on $$ \text{SOCl}_2 $$, forming a mixed anhydride intermediate. Subsequent chloride displacement yields the acyl chloride. For cyclopentylacetic acid, this reaction proceeds quantitatively under reflux conditions (75–80°C).

Industrial-Scale Optimization:
A patent detailing 2-bromopropionyl chloride production outlines a scalable protocol:

  • React propionic acid with $$ \text{SOCl}_2 $$ at 40–50°C.
  • Cool to 35–45°C and introduce red phosphorus.
  • Add bromine gradually over 5 hours at 85–95°C.
    This method achieves >95% purity after rectification at 130–133°C.

Phosphonium Salt Intermediates in Halogenation Pathways

Phosphonium salts ($$ \text{R}_4\text{P}^+\text{Br}^- $$) play a pivotal role in facilitating bromine transfer during α-halogenation. These intermediates form via reaction of red phosphorus with bromine, enhancing electrophilic bromine availability.

Case Study:
In the synthesis of 2-bromopropionyl chloride, red phosphorus reacts with $$ \text{Br}2 $$ to generate $$ \text{PBr}3 $$, which subsequently brominates the acyl chloride intermediate. This pathway minimizes side reactions, such as over-bromination, by controlling stoichiometry and temperature.

Solvent Systems and Reaction Condition Optimization

Solvent choice and reaction parameters significantly impact yield and purity.

Solvent Selection:

  • Dichloromethane (DCM): Ideal for acyl chloride formation due to low nucleophilicity and high $$ \text{SOCl}_2 $$ solubility.
  • Tetrahydrofuran (THF): Enhances enolization in bromination reactions but requires anhydrous conditions.

Temperature and Time:

  • Acyl chloride synthesis: 75–80°C for 4–6 hours.
  • Bromination: 85–95°C for 6.5–7.5 hours.

Purification Techniques:

  • Rectification: Distillation at 130–133°C under reduced pressure removes unreacted bromine and phosphorus residues.
  • Chromatography: Silica gel chromatography isolates the product with >95% purity.

XLogP3

3.4

Hydrogen Bond Acceptor Count

1

Exact Mass

223.96036 g/mol

Monoisotopic Mass

223.96036 g/mol

Heavy Atom Count

10

Dates

Last modified: 11-21-2023

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